Electrochemical strategies for N-cyanation of secondary amines and α C-cyanation of tertiary amines under transition metal-free conditions†
Green Chemistry Pub Date: 2021-10-29 DOI: 10.1039/D1GC02529E
Abstract
Transition metal-free electrochemical approaches for the N-cyanation of secondary amines and the α C-cyanation of tertiary amines have been well established, with products being obtained in moderate to good yields and with good functional group tolerance under ambient conditions. The synthetic application of the protocols has been highlighted through scale-up experiments in a galvanostatic mode. Preliminary mechanistic investigation has confirmed that TBAB played a critical role in N-cyanation transformation and has indicated that the transformation might proceed via a free radical process.
![Graphical abstract: Electrochemical strategies for N-cyanation of secondary amines and α C-cyanation of tertiary amines under transition metal-free conditions](http://scimg.chem960.com/usr/1/D1GC02529E.jpg)
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![Green Chemistry](https://scimg.chem960.com/usr/1/GC024003.jpg)
Journal Name:Green Chemistry
Research Products
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CAS no.: 107-09-5
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CAS no.: 116861-31-5